molecular formula C19H24N4O4S B12306051 (2S)-2-{[4-(1H-Indole-3-carbonyl)piperazine-1-carbonyl]amino}-4-(methylsulfanyl)butanoic acid

(2S)-2-{[4-(1H-Indole-3-carbonyl)piperazine-1-carbonyl]amino}-4-(methylsulfanyl)butanoic acid

Cat. No.: B12306051
M. Wt: 404.5 g/mol
InChI Key: TUKYOPWJVWAFPH-UHFFFAOYSA-N
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Description

(2S)-2-{[4-(1H-Indole-3-carbonyl)piperazine-1-carbonyl]amino}-4-(methylsulfanyl)butanoic acid is a complex organic compound with a unique structure that includes an indole moiety, a piperazine ring, and a butanoic acid backbone. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[4-(1H-Indole-3-carbonyl)piperazine-1-carbonyl]amino}-4-(methylsulfanyl)butanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole moiety, the piperazine ring, and the final coupling to the butanoic acid backbone. Common reagents used in these reactions include indole derivatives, piperazine, and various coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[4-(1H-Indole-3-carbonyl)piperazine-1-carbonyl]amino}-4-(methylsulfanyl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl groups to alcohols.

    Substitution: The piperazine ring can undergo substitution reactions to introduce different substituents, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield alcohol derivatives.

Scientific Research Applications

(2S)-2-{[4-(1H-Indole-3-carbonyl)piperazine-1-carbonyl]amino}-4-(methylsulfanyl)butanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-{[4-(1H-Indole-3-carbonyl)piperazine-1-carbonyl]amino}-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the piperazine ring can modulate the compound’s binding affinity and selectivity. The compound’s effects are mediated through its ability to modulate specific signaling pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, piperazine-containing molecules, and butanoic acid derivatives. Examples include:

    Indole-3-carboxylic acid: A simpler indole derivative with similar biological activities.

    Piperazine derivatives: Compounds with various substituents on the piperazine ring, used in medicinal chemistry.

    Butanoic acid derivatives: Compounds with different functional groups attached to the butanoic acid backbone.

Uniqueness

What sets (2S)-2-{[4-(1H-Indole-3-carbonyl)piperazine-1-carbonyl]amino}-4-(methylsulfanyl)butanoic acid apart is its unique combination of structural features, which confer distinct biological activities and chemical reactivity. The presence of the indole moiety, piperazine ring, and butanoic acid backbone in a single molecule allows for a wide range of interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H24N4O4S

Molecular Weight

404.5 g/mol

IUPAC Name

2-[[4-(1H-indole-3-carbonyl)piperazine-1-carbonyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C19H24N4O4S/c1-28-11-6-16(18(25)26)21-19(27)23-9-7-22(8-10-23)17(24)14-12-20-15-5-3-2-4-13(14)15/h2-5,12,16,20H,6-11H2,1H3,(H,21,27)(H,25,26)

InChI Key

TUKYOPWJVWAFPH-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)N1CCN(CC1)C(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

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